molecular formula C26H39B2NO4S2 B13138008 7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B13138008
M. Wt: 515.4 g/mol
InChI Key: WRUGPOXHDAJTMZ-UHFFFAOYSA-N
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Description

7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound featuring a unique structure that includes boron, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multiple steps, including the formation of the core tricyclic structure followed by the introduction of boron-containing groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Synthesis: Utilizing automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen and sulfur atoms can be reduced under appropriate conditions.

    Substitution: The boron-containing groups can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with molecular targets through its boron, sulfur, and nitrogen atoms. These interactions can influence electronic properties, making it useful in electronic and photovoltaic applications. The compound can participate in electron transfer processes, which are crucial for its function in organic semiconductors and photovoltaic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is unique due to its tricyclic structure and the presence of both boron and sulfur atoms, which provide distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic and photovoltaic applications.

Properties

Molecular Formula

C26H39B2NO4S2

Molecular Weight

515.4 g/mol

IUPAC Name

7-hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

InChI

InChI=1S/C26H39B2NO4S2/c1-10-11-12-13-14-29-17-15-19(27-30-23(2,3)24(4,5)31-27)34-21(17)22-18(29)16-20(35-22)28-32-25(6,7)26(8,9)33-28/h15-16H,10-14H2,1-9H3

InChI Key

WRUGPOXHDAJTMZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C4=C(N3CCCCCC)C=C(S4)B5OC(C(O5)(C)C)(C)C

Origin of Product

United States

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